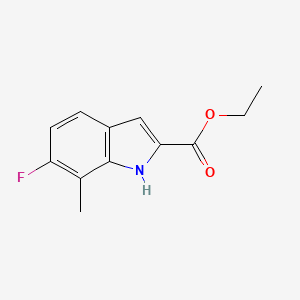
ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate
Cat. No. B8573169
M. Wt: 221.23 g/mol
InChI Key: NPRDQOSFBHFWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06933387B2
Procedure details


3-Fluoro-2-methyl-phenylhydrazine (8.4 g, 0.06 mol) was dissolved in ethanol and the solution cooled to 0° C. (ice-bath). ethyl pyruvate (6.9 ml, 0.062 mol) was added dropwise and the solution stirred 15 h at room temperature. The solvent was evaporated under reduced pressure, and the residue stirred with hexane. The mixture of hydrazones that formed upon cooling in an ice-bath was filtered and dried under vacuum. Yield: 9.1 g, 64%. The hydrazone mixture (7.6 g, 0.032 mol) was dissolved in toluene (45 ml), anhydrous p-toluenesulfonic acid (8.2 g, 0.048 mol) added and the mixture heated 1 h at reflux. The mixture was cooled to room temperature, poured into half-saturated aqueous sodium hydrogen carbonate and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the product as a light brown solid (1.68 g, 24%). EI MS: 221.1 (M+)



[Compound]
Name
hydrazone
Quantity
7.6 g
Type
reactant
Reaction Step Three




Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:10])=[C:4]([NH:8]N)[CH:5]=[CH:6][CH:7]=1.[C:11]([O:16][CH2:17][CH3:18])(=[O:15])[C:12]([CH3:14])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>C(O)C.C1(C)C=CC=CC=1>[CH2:17]([O:16][C:11]([C:12]1[NH:8][C:4]2[C:5]([CH:14]=1)=[CH:6][CH:7]=[C:2]([F:1])[C:3]=2[CH3:10])=[O:15])[CH3:18] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=CC1)NN)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Step Three
[Compound]
|
Name
|
hydrazone
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred 15 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue stirred with hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture of hydrazones that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling in an ice-bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C(=CC=C2C1)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.68 g | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
